ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C26H25FN2O3S and its molecular weight is 464.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.15699200 g/mol and the complexity rating of the compound is 865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the thiazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrimidine structure, which is characteristic of several biologically active molecules. The presence of various functional groups, including an ethyl ester and a fluorinated phenyl group, may enhance its pharmacological properties. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C26H25FN2O3S |
Molecular Weight | 464.6 g/mol |
CAS Number | 351895-14-2 |
Key Functional Groups | Ethyl ester, Fluorophenyl |
Biological Activity Overview
Compounds in the thiazolo-pyrimidine class have been studied for a variety of biological activities, including:
- Antimicrobial Activity : Thiazolo-pyrimidines have shown promise against various bacterial strains and fungi. For instance, derivatives with similar structures have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
- Anticancer Properties : Some thiazolo-pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. The structural characteristics of ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene} may enhance its interaction with cellular targets involved in tumor growth .
- Enzyme Inhibition : There is potential for this compound to act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the carboxylic acid functional group can be critical for binding to enzyme active sites .
Synthesis and Evaluation
The synthesis of ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene} typically involves refluxing reactions in solvents like acetic acid or DMF to optimize yields and purities .
Research has indicated that derivatives with modifications on the thiazole or pyrimidine rings can significantly alter biological activity. For example:
- A study on structurally similar compounds demonstrated that modifications led to enhanced antibacterial properties against resistant strains .
Comparative Analysis with Similar Compounds
To understand the unique activity profile of ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}, a comparison was made with related compounds:
Compound Name | Key Features |
---|---|
Ethyl 5-(3-fluorophenyl)-7-methyl-thiazolo-pyrimidine | Similar core structure; different substituents |
Ethyl 5-(4-fluorophenyl)-7-methyl-thiazolo-pyrimidine | Contains fluorinated phenyl groups; potential similar activity |
Ethyl 7-methyl-thiazolo-pyrimidine | Lacks additional aromatic substitutions; simpler structure |
These comparisons highlight the complexity and potential enhanced biological activity of ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-[1,3]thiazolo[3,2-a]pyrimidine derivatives due to their substituent patterns.
Properties
IUPAC Name |
ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3S/c1-5-32-25(31)22-16(4)28-26-29(23(22)19-10-12-20(27)13-11-19)24(30)21(33-26)14-17-6-8-18(9-7-17)15(2)3/h6-15,23H,5H2,1-4H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYQFRWLLITXMF-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)C(C)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C\C4=CC=C(C=C4)C(C)C)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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